molecular formula C18H18O4 B14128986 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate CAS No. 88952-24-3

2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate

Cat. No.: B14128986
CAS No.: 88952-24-3
M. Wt: 298.3 g/mol
InChI Key: JOGGVRZGFBETEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate is a chemical compound with the molecular formula C18H18O3 It is known for its unique structure, which combines an acetyl group, dimethylphenyl group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-carboxy-4,5-dimethylphenyl 2-methoxybenzoate.

    Reduction: Formation of 2-(1-hydroxyethyl)-4,5-dimethylphenyl 2-methoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxybenzoate moiety may interact with aromatic binding sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate
  • 2-Acetyl-3,5-dimethylphenyl 2-methoxybenzoate
  • 2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate

Uniqueness

2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

88952-24-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2-acetyl-4,5-dimethylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C18H18O4/c1-11-9-15(13(3)19)17(10-12(11)2)22-18(20)14-7-5-6-8-16(14)21-4/h5-10H,1-4H3

InChI Key

JOGGVRZGFBETEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)C2=CC=CC=C2OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.